molecular formula C12H13NO B3350900 N-Acetyl-2,3-dimethyl-indole CAS No. 31676-43-4

N-Acetyl-2,3-dimethyl-indole

Cat. No.: B3350900
CAS No.: 31676-43-4
M. Wt: 187.24 g/mol
InChI Key: UCHBCCUSCVVGCY-UHFFFAOYSA-N
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Description

N-Acetyl-2,3-dimethyl-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2,3-dimethyl-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole nucleus

  • Fischer Indole Synthesis

      Reactants: Phenylhydrazine, ketone (e.g., acetone)

      Conditions: Acidic medium (e.g., hydrochloric acid), heat

      Product: Indole derivative

  • Alkylation and Acetylation

      Reactants: Indole derivative, methyl iodide, acetic anhydride

      Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)

      Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by alkylation and acetylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2,3-dimethyl-indole undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvent, heat

      Products: Oxidized indole derivatives

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol), room temperature

      Products: Reduced indole derivatives

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Solvent (e.g., dichloromethane), room temperature

      Products: Halogenated indole derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Bromine in dichloromethane, chlorine in carbon tetrachloride

Scientific Research Applications

N-Acetyl-2,3-dimethyl-indole has numerous applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of complex organic molecules.
    • Employed in the development of new synthetic methodologies.
  • Biology

    • Studied for its potential antiviral and antimicrobial properties.
    • Investigated for its role in modulating biological pathways.
  • Medicine

    • Explored as a potential therapeutic agent for various diseases.
    • Evaluated for its anticancer and anti-inflammatory activities.
  • Industry

    • Utilized in the production of dyes, fragrances, and agrochemicals.
    • Applied in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-Acetyl-2,3-dimethyl-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate inflammatory responses by interacting with cytokine pathways .

Comparison with Similar Compounds

N-Acetyl-2,3-dimethyl-indole can be compared with other indole derivatives, such as:

  • Indole-3-acetic acid

    • A plant hormone involved in growth and development.
    • Similar indole nucleus but different functional groups.
  • 2-Methylindole

    • A simpler indole derivative with a single methyl group.
    • Less complex structure and different biological activities.
  • N-Acetylindole

    • An indole derivative with an acetyl group but no methyl groups.
    • Different chemical properties and applications.

This compound is unique due to its specific combination of acetyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-9(2)13(10(3)14)12-7-5-4-6-11(8)12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHBCCUSCVVGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335321
Record name N-Acetyl-2,3-dimethyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-43-4
Record name N-Acetyl-2,3-dimethyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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